2-(1-Ethynylcyclopentyl)pyridine
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Description
2-(1-Ethynylcyclopentyl)pyridine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 2-(1-Ethynylcyclopentyl)pyridine, often involves the reaction of precursors like 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The molecular structure of 2-(1-Ethynylcyclopentyl)pyridine is confirmed chemically by their preparations with other pathways and their spectral data . Pyridine scaffold is an essential core in the chemical structure of a variety of approved drugs in the pharmaceutical market .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(1-Ethynylcyclopentyl)pyridine include the reaction of the chalcone with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Safety And Hazards
properties
IUPAC Name |
2-(1-ethynylcyclopentyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-12(8-4-5-9-12)11-7-3-6-10-13-11/h1,3,6-7,10H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIQCQYQHLRQGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700767 |
Source
|
Record name | 2-(1-Ethynylcyclopentyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethynylcyclopentyl)pyridine | |
CAS RN |
1211596-03-0 |
Source
|
Record name | 2-(1-Ethynylcyclopentyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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